molecular formula C18H15NO4S B281037 Methyl 2-[(1-naphthylsulfonyl)amino]benzoate

Methyl 2-[(1-naphthylsulfonyl)amino]benzoate

Cat. No.: B281037
M. Wt: 341.4 g/mol
InChI Key: NDVCGHVPXSXVOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[(1-naphthylsulfonyl)amino]benzoate is a chemical compound that has shown potential in scientific research applications. It is a sulfonamide-based compound that is synthesized through a multi-step process.

Mechanism of Action

The mechanism of action of Methyl 2-[(1-naphthylsulfonyl)amino]benzoate is not fully understood. However, it is believed to interact with proteins and other biomolecules through non-covalent interactions, such as hydrogen bonding and van der Waals forces.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in vitro. However, its effects on biochemical and physiological processes are not well understood.

Advantages and Limitations for Lab Experiments

One advantage of using Methyl 2-[(1-naphthylsulfonyl)amino]benzoate in lab experiments is its fluorescent properties, which make it useful for detecting protein-protein interactions. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to interpret experimental results.

Future Directions

There are several future directions for research on Methyl 2-[(1-naphthylsulfonyl)amino]benzoate. One direction is to further investigate its mechanism of action and its effects on biochemical and physiological processes. Another direction is to explore its potential applications in the synthesis of MOFs for gas separation and storage. Additionally, further research could be done to optimize the synthesis method for this compound to improve its yield and purity.

Synthesis Methods

The synthesis of Methyl 2-[(1-naphthylsulfonyl)amino]benzoate involves a multi-step process. The first step involves the reaction of 1-naphthalenesulfonyl chloride with methyl anthranilate in the presence of a base, such as triethylamine. This results in the formation of 1-(methylamino)-2-naphthalenesulfonyl chloride. The second step involves the reaction of the resulting compound with sodium benzoate in the presence of a base, such as potassium carbonate, to yield this compound.

Scientific Research Applications

Methyl 2-[(1-naphthylsulfonyl)amino]benzoate has shown potential in scientific research applications. It has been used as a fluorescent probe to detect protein-protein interactions. It has also been used as a ligand for the synthesis of metal-organic frameworks (MOFs) that have potential applications in gas separation and storage.

Properties

Molecular Formula

C18H15NO4S

Molecular Weight

341.4 g/mol

IUPAC Name

methyl 2-(naphthalen-1-ylsulfonylamino)benzoate

InChI

InChI=1S/C18H15NO4S/c1-23-18(20)15-10-4-5-11-16(15)19-24(21,22)17-12-6-8-13-7-2-3-9-14(13)17/h2-12,19H,1H3

InChI Key

NDVCGHVPXSXVOG-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=CC3=CC=CC=C32

Canonical SMILES

COC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

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